1-Benzyl-4-[2-(3-piperidinyl)ethyl]piperazine dihydrochloride
Description
Properties
IUPAC Name |
1-benzyl-4-(2-piperidin-3-ylethyl)piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3.2ClH/c1-2-5-18(6-3-1)16-21-13-11-20(12-14-21)10-8-17-7-4-9-19-15-17;;/h1-3,5-6,17,19H,4,7-16H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZMIMUDLFAEGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCN2CCN(CC2)CC3=CC=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Synthesis Using Piperazine and Piperidine Precursors
A representative synthetic route, inspired by related piperazine-piperidine guanidine derivatives, involves the following key steps:
| Step | Description | Key Reagents and Conditions |
|---|---|---|
| 1 | Alkylation of Piperazine : N-Benzylation of piperazine to introduce the benzyl substituent on the nitrogen atom. | Benzyl chloride or benzyl bromide, base (e.g., K2CO3), solvent (e.g., acetonitrile), inert atmosphere |
| 2 | Attachment of Piperidinyl Ethyl Side Chain : Alkylation of the remaining nitrogen on piperazine with a 2-(3-piperidinyl)ethyl halide or equivalent electrophile. | 2-(3-piperidinyl)ethyl bromide or tosylate, base, solvent |
| 3 | Salt Formation : Conversion of the free base to the dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethanol or dioxane. | HCl gas or HCl solution, solvent (ethanol, dioxane) |
This method ensures selective substitution on the piperazine nitrogen atoms and yields the desired dihydrochloride salt form for enhanced pharmacological applicability.
Protection and Deprotection Strategies
Given the presence of multiple nitrogen atoms, protection of certain amine groups is often necessary to avoid over-alkylation or side reactions. Common protecting groups include:
- tert-Butoxycarbonyl (Boc) protection for piperidine nitrogen.
- Removal of Boc groups using acidic conditions (e.g., HCl in dioxane) after key alkylation steps.
This approach allows for selective functionalization and purification at intermediate stages.
Alternative Synthetic Routes
In some studies, related compounds have been synthesized via:
- Reductive amination : Reacting benzaldehyde derivatives with piperazine or piperidine amines under reducing conditions.
- Nucleophilic substitution : Using haloalkyl intermediates to introduce side chains.
These methods provide flexibility depending on available starting materials and desired substitution patterns.
Representative Research Findings
A detailed synthetic example related to piperazine-piperidine guanidine derivatives (which share structural similarities) was reported in a comprehensive study on histamine H3 receptor antagonists:
- The synthesis involved multi-step procedures including deprotonation, alkylation, hydrogenation, protection with Boc groups, bromination, etherification, deprotection, N-alkylation, reduction, and guanylation.
- Final products were converted to dihydrochloride salts to improve pharmacokinetic properties.
- The synthetic schemes were carefully optimized to maintain high yields and purity, with intermediate compounds characterized by standard analytical techniques.
While this example focuses on guanidine derivatives, the synthetic principles and methods are applicable to the preparation of 1-Benzyl-4-[2-(3-piperidinyl)ethyl]piperazine dihydrochloride due to the shared piperazine and piperidine frameworks.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Description | Typical Reagents/Conditions | Purpose |
|---|---|---|---|---|
| 1 | N-Benzylation | Introduce benzyl group on piperazine nitrogen | Benzyl chloride, base (K2CO3), acetonitrile, inert atmosphere | Formation of N-benzylpiperazine |
| 2 | Alkylation | Attach 2-(3-piperidinyl)ethyl side chain | 2-(3-piperidinyl)ethyl bromide, base | Side chain introduction |
| 3 | Protection | Protect piperidine nitrogen (optional) | Boc anhydride, base | Prevent side reactions |
| 4 | Deprotection | Remove protecting groups | HCl in dioxane or acid | Free amine restoration |
| 5 | Salt Formation | Convert to dihydrochloride salt | HCl gas or solution, ethanol | Enhance stability and solubility |
Analytical and Purification Considerations
- Purification : Column chromatography and recrystallization are commonly used to isolate intermediates and final products.
- Characterization : NMR spectroscopy, mass spectrometry, and elemental analysis confirm structure and purity.
- Yield Optimization : Careful control of reaction conditions (temperature, solvent, stoichiometry) is critical for high yields.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-4-[2-(3-piperidinyl)ethyl]piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidinyl groups, where nucleophiles replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Benzyl halides or piperidinyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of the piperazine ring.
Reduction: Reduced derivatives with hydrogenated nitrogen atoms.
Substitution: Substituted derivatives with new functional groups replacing the original substituents.
Scientific Research Applications
Chemical Properties and Structure
BPED is characterized by its unique structural features, incorporating both piperazine and piperidine functionalities. Its molecular formula contributes to a molecular weight of approximately 360.4 g/mol. The compound exists primarily in a dihydrochloride salt form, which influences its solubility and reactivity in biological systems.
Pharmacological Applications
CNS Activity
BPED exhibits notable biological activity as a dopamine reuptake inhibitor , suggesting potential therapeutic uses in treating conditions such as:
- Attention Deficit Hyperactivity Disorder (ADHD)
- Depression
The compound's mechanism of action may involve interaction with various neurotransmitter systems, primarily dopamine and serotonin receptors. However, specific research on BPED's mechanism remains limited, necessitating further investigation.
Potential Therapeutic Effects
Research indicates that BPED could interact with neurotransmitter receptors beyond dopamine, potentially enhancing its pharmacological profile. Such interactions may provide insights into broader therapeutic applications and side effects.
Synthesis and Chemical Reactivity
The synthesis of BPED typically involves several steps, which may vary based on laboratory conditions and desired purity levels. The presence of functional groups allows for various reactions typical of amines, including acylation and alkylation, as well as electrophilic aromatic substitution due to the benzyl group.
Case Studies and Research Findings
While specific case studies focusing exclusively on BPED are scarce, the broader context of piperazine derivatives provides valuable insights into potential applications:
-
Dopamine Transporter Studies
Research on similar piperazine derivatives has demonstrated their ability to bind effectively to dopamine transporters (DAT) and serotonin transporters (SERT). These studies help elucidate the structure-activity relationships (SAR) that govern the efficacy of such compounds in treating CNS disorders . -
Antimalarial Research
Studies involving piperazine-containing compounds have explored their efficacy against malaria parasites, showcasing the versatility of piperazine derivatives beyond CNS applications. Enhanced aqueous solubility and bioavailability were key focus areas in developing new antimalarial agents . -
Cocaine Abuse Therapeutics
Novel analogs derived from similar structures have been investigated for their potential in treating cocaine addiction, highlighting the importance of structural modifications in developing effective therapeutic agents .
Mechanism of Action
The mechanism of action of 1-Benzyl-4-[2-(3-piperidinyl)ethyl]piperazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- The benzyl group in the target compound contrasts with GBR 12909 ’s bis(fluorophenyl)methoxy moiety, which enhances DAT affinity .
- BD1063 ’s dichlorophenyl group confers sigma-1 receptor antagonism, unlike the target compound’s piperidinyl chain .
- Hydroxyzine ’s diphenylmethane structure aligns with H1 receptor antagonism, highlighting how side chains dictate therapeutic targets .
Pharmacological Activity
Receptor affinity and functional activity data are compared in Table 2.
Key Observations :
- GBR 12909 exhibits nanomolar affinity for DAT, increasing extracellular dopamine in the nucleus accumbens .
- The target compound’s piperidinyl side chain may confer sigma receptor interactions, akin to BD1063 , but this requires experimental validation.
- Hydroxyzine and xanthone derivatives (e.g., HBK-5) demonstrate how structural variations shift activity toward histaminergic or serotonergic systems .
Biological Activity
1-Benzyl-4-[2-(3-piperidinyl)ethyl]piperazine dihydrochloride is a chemical compound with significant biological activity, particularly in the context of central nervous system (CNS) pharmacology. Its unique structure incorporates both piperazine and piperidine moieties, which contribute to its pharmacological properties. The molecular formula is C₁₈H₃₁Cl₂N₃, with a molecular weight of approximately 360.4 g/mol.
Biological Activity
This compound primarily functions as a dopamine reuptake inhibitor , which suggests potential applications in treating disorders related to dopamine dysregulation, such as attention deficit hyperactivity disorder (ADHD) and depression. Additionally, research indicates that this compound may interact with various neurotransmitter receptors beyond dopamine, including serotonin receptors, broadening its pharmacological profile.
The compound's mechanism involves:
- Dopamine Reuptake Inhibition : Enhances dopamine levels in the synaptic cleft, potentially improving mood and attention.
- Serotonin Receptor Interaction : May influence mood regulation and anxiety levels.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the pharmacological properties of this compound. Studies have shown that structural modifications can significantly affect the binding affinity and activity at various receptor types. For instance, compounds structurally similar to this compound have been evaluated for their effects on dopamine transporters and serotonin transporters, revealing distinct patterns of activity based on specific substituents .
Comparative Analysis with Similar Compounds
The following table summarizes notable compounds with structural similarities and their unique features:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Vanoxerine | Piperidine derivative | Selective dopamine reuptake inhibitor; used in ADHD treatment |
| GBR-12,935 | Piperazine derivative | Potent effects on dopamine transporters |
| 1-Benzyl-4-(cyclohexylamino)piperidine | Piperidine derivative | Exhibits analgesic properties |
This comparative analysis highlights the dual functionality of this compound as both a piperazine and piperidine derivative, suggesting potential for unique pharmacological effects not observed in other compounds.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Dopamine Transporter Affinity : Research has shown that modifications in the piperidine ring can enhance or reduce affinity for dopamine transporters. For example, compounds with specific substituents exhibited varying degrees of potency in inhibiting dopamine reuptake .
- CNS Stimulant Effects : In vivo studies indicated that similar compounds produced stimulant effects, supporting their potential use in treating CNS disorders.
- Receptor Interaction Profiles : Further investigations into receptor interactions revealed that variations in chemical structure could lead to significant differences in therapeutic outcomes, emphasizing the importance of SAR studies in drug development .
Q & A
Q. What are the recommended synthetic routes for 1-Benzyl-4-[2-(3-piperidinyl)ethyl]piperazine dihydrochloride, and how can reaction yields be optimized?
The synthesis typically involves sequential alkylation and salt formation steps. For example, the base compound can be synthesized via nucleophilic substitution of a benzyl group onto a piperazine ring, followed by alkylation with a 3-piperidinyl ethyl moiety. The dihydrochloride salt is then formed by treating the free base with HCl gas in ethanol, as demonstrated in analogous piperazine derivatives . To optimize yields:
- Use anhydrous solvents to minimize side reactions.
- Control temperature during HCl gas introduction to prevent decomposition.
- Purify intermediates via recrystallization or column chromatography to improve final product purity.
Q. How should researchers characterize the purity and structural integrity of this compound?
Employ a combination of analytical techniques:
- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions on the piperazine and piperidinyl rings.
- High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., calculated for C₁₈H₂₈Cl₂N₄: ~387.18 g/mol).
- HPLC with UV detection (λ ~254 nm) to assess purity (>95% recommended for pharmacological studies) .
- X-ray crystallography (if single crystals are obtainable) to resolve stereochemical ambiguities .
Q. What solubility properties should be considered for in vitro assays?
The dihydrochloride salt form enhances aqueous solubility compared to the free base. Solubility can be further improved by:
Q. What storage conditions are critical for maintaining compound stability?
- Store in sealed, light-resistant containers at room temperature or 4°C in a dry environment.
- Avoid repeated freeze-thaw cycles if stored in solution.
- Monitor for deliquescence (common in hydrochloride salts) using desiccants .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Perform docking studies against target receptors (e.g., serotonin or dopamine receptors) using software like AutoDock Vina. The benzyl and piperidinyl groups may occupy hydrophobic pockets, while the ethyl linker optimizes spatial orientation .
- Apply quantitative structure-activity relationship (QSAR) models to predict modifications (e.g., halogenation or methylation) that improve binding affinity .
Q. How should researchers resolve contradictions in reported biological activity data?
- Cross-validate assays: Compare results across functional assays (e.g., cAMP inhibition) and binding assays (e.g., radioligand displacement) to confirm target engagement .
- Control for salt-form discrepancies: Ensure studies specify whether the free base or dihydrochloride was used, as solubility impacts effective concentrations .
Q. What strategies are recommended for optimizing in vivo pharmacokinetics?
- Pro-drug approaches : Modify the piperazine nitrogen with ester groups to enhance blood-brain barrier penetration, followed by enzymatic hydrolysis in target tissues .
- Metabolic stability assays : Use liver microsomes to identify vulnerable sites (e.g., piperidinyl oxidation) and introduce blocking groups like fluorine .
Q. How can reaction pathways be accelerated using integrated computational-experimental workflows?
- Employ reaction path search algorithms (e.g., artificial force-induced reaction method) to predict intermediates and transition states.
- Validate computationally identified conditions (e.g., solvent polarity, catalysts) in small-scale experiments before scaling up .
Q. What experimental controls are essential for toxicity profiling?
- Include positive controls (e.g., known hepatotoxins) in cell viability assays (e.g., MTT).
- Assess off-target effects via panels of GPCRs and ion channels (e.g., Eurofins SafetyScreen44) to identify promiscuous binding .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
